molecular formula C10H20 B13833369 (1S,2S)-1-methyl-2-propylcyclohexane

(1S,2S)-1-methyl-2-propylcyclohexane

Cat. No.: B13833369
M. Wt: 140.27 g/mol
InChI Key: BVYJEKBXVYKYRA-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Methyl-2-propylcyclohexane is a chiral cycloalkane with the molecular formula C10H20. This compound is characterized by its two stereogenic centers, making it an important subject in stereochemistry. The compound’s unique structure and properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-methyl-2-propylcyclohexane typically involves the hydrogenation of corresponding alkenes or the cyclization of linear precursors. One common method is the catalytic hydrogenation of 1-methyl-2-propylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-1-Methyl-2-propylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium or platinum catalysts

    Substitution: Bromine (Br2), chlorine (Cl2), UV light

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated cycloalkanes

    Substitution: Halogenated cycloalkanes

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1S,2S)-1-methyl-2-propylcyclohexane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. For example, its derivatives may act as agonists or antagonists of certain receptors, modulating physiological responses .

Properties

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

(1S,2S)-1-methyl-2-propylcyclohexane

InChI

InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

BVYJEKBXVYKYRA-UWVGGRQHSA-N

Isomeric SMILES

CCC[C@H]1CCCC[C@@H]1C

Canonical SMILES

CCCC1CCCCC1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.